

# Application Note: Quantitative Analysis of Clofibrate-d4 using 1H-NMR Spectroscopy

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Compound of Interest			
Compound Name:	Clofibrate-d4		
Cat. No.:	B562996	Get Quote	

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

This application note details a robust and accurate method for the quantitative analysis of **Clofibrate-d4** using proton Nuclear Magnetic Resonance (¹H-qNMR) spectroscopy. This method provides a reliable means to determine the purity and concentration of **Clofibrate-d4**, a deuterated analog of the lipid-lowering agent Clofibrate. The protocol herein describes the sample preparation, selection of a suitable internal standard, instrument parameters, and data analysis for the precise quantification of this compound.

#### Introduction

Quantitative NMR (qNMR) is a primary analytical technique that allows for the direct measurement of the amount of a substance in a sample.[1] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, enabling accurate quantification without the need for identical reference standards for the analyte.[2] **Clofibrate-d4**, with deuterium atoms on the ethyl group, retains key proton signals from the aromatic and isobutyrate moieties, which can be utilized for quantification. This method is particularly valuable in drug development and quality control for assessing the purity of active pharmaceutical ingredients (APIs) and deuterated standards.

#### **Chemical Structure of Clofibrate-d4**



The deuteration at the ethyl group of Clofibrate results in the following structure for **Clofibrate- d4**:

Formula: C12H11D4ClO3 Molecular Weight: 246.72 g/mol

The protons available for <sup>1</sup>H-NMR quantification are the aromatic protons and the protons of the two methyl groups.

## **Experimental Protocols Materials and Equipment**

- Analyte: Clofibrate-d4
- Internal Standard: Maleic Acid (Certified Reference Material, ≥99.5% purity)
- Deuterated Solvent: Chloroform-d (CDCl<sub>3</sub>) with 0.03% v/v Tetramethylsilane (TMS)
- NMR Spectrometer: 400 MHz or higher, equipped with a 5 mm probe
- Analytical Balance: Readable to 0.01 mg
- Volumetric Glassware: Class A
- · NMR Tubes: 5 mm, high precision

#### **Selection of Internal Standard**

An ideal internal standard for qNMR should have high purity, be stable, soluble in the chosen solvent, and possess signals that do not overlap with the analyte signals.[3] Maleic acid is chosen for this application due to its high purity, stability, and a sharp singlet in the aromatic region (around 6.3 ppm in CDCl<sub>3</sub>) which does not interfere with the signals of **Clofibrate-d4**.

### Sample Preparation

Accurate weighing is critical for the precision of the qNMR experiment.

 Accurately weigh approximately 10 mg of Clofibrate-d4 into a clean, dry vial. Record the exact weight.



- Accurately weigh approximately 5 mg of Maleic Acid into the same vial. Record the exact weight.
- Dissolve the mixture in approximately 0.7 mL of Chloroform-d.
- Vortex the vial until both the sample and the internal standard are completely dissolved.
- Transfer the solution to a 5 mm NMR tube.

#### **NMR Data Acquisition**

To ensure accurate quantification, specific NMR acquisition parameters must be carefully set.

Parameter	Recommended Value	Rationale
Spectrometer Frequency	400 MHz	Provides sufficient resolution for baseline separation of signals.
Pulse Angle	90°	Ensures maximum signal intensity for all protons.[4]
Acquisition Time (AQ)	≥ 3 seconds	Allows for complete decay of the Free Induction Decay (FID) to minimize truncation artifacts.
Relaxation Delay (D1)	30 seconds	Should be at least 5 times the longest T <sub>1</sub> of both the analyte and internal standard to ensure full relaxation.[5]
Number of Scans (NS)	16	To achieve a signal-to-noise ratio (S/N) of >250 for the signals used for quantification.
Spectral Width (SW)	20 ppm	To cover the full range of expected chemical shifts.
Temperature	298 K (25 °C)	To ensure stable and reproducible experimental conditions.



#### **Data Processing and Analysis**

- Apply a Fourier transform to the FID with an exponential window function (line broadening of 0.3 Hz).
- Phase correct the spectrum manually.
- Baseline correct the spectrum.
- Integrate the selected signals for both Clofibrate-d4 and the internal standard. For
  Clofibrate-d4, the singlet from the two methyl groups (around 1.6 ppm) is recommended
  due to its sharp nature and high number of protons. For Maleic Acid, integrate the singlet
  from the two olefinic protons (around 6.3 ppm).
- The purity of **Clofibrate-d4** can be calculated using the following equation:

#### Where:

- I analyte: Integral of the selected Clofibrate-d4 signal (methyl groups)
- N analyte: Number of protons for the selected signal (6H)
- I IS: Integral of the Maleic Acid signal
- N IS: Number of protons for the Maleic Acid signal (2H)
- MW\_analyte: Molecular weight of Clofibrate-d4 (246.72 g/mol)
- m analyte: Mass of Clofibrate-d4
- MW\_IS: Molecular weight of Maleic Acid (116.07 g/mol)
- m IS: Mass of Maleic Acid
- P IS: Purity of the Maleic Acid internal standard



## **Data Presentation**

The following tables summarize hypothetical quantitative results for the purity determination of three different lots of **Clofibrate-d4**.

Table 1: Sample and Internal Standard Weighing Data

Sample ID	Mass of Clofibrate-d4 (mg)	Mass of Maleic Acid (mg)
Lot A	10.12	5.05
Lot B	9.98	5.10
Lot C	10.05	5.02

Table 2: <sup>1</sup>H-NMR Integration and Purity Calculation

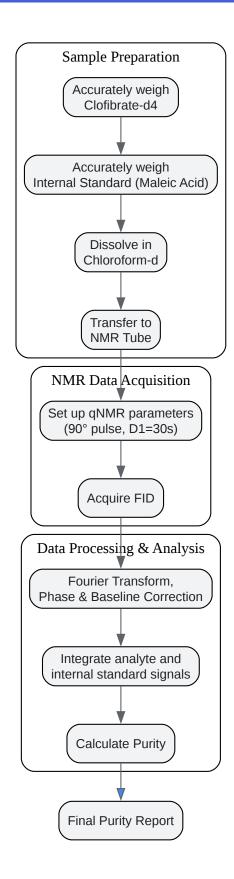
Sample ID	Integral of Clofibrate-d4 (Methyl Signal, 6H)	Integral of Maleic Acid (2H)	Calculated Purity (%)
Lot A	3.50	1.00	99.2
Lot B	3.42	1.01	98.9
Lot C	3.48	1.00	99.5

Table 3: Summary of Purity Results

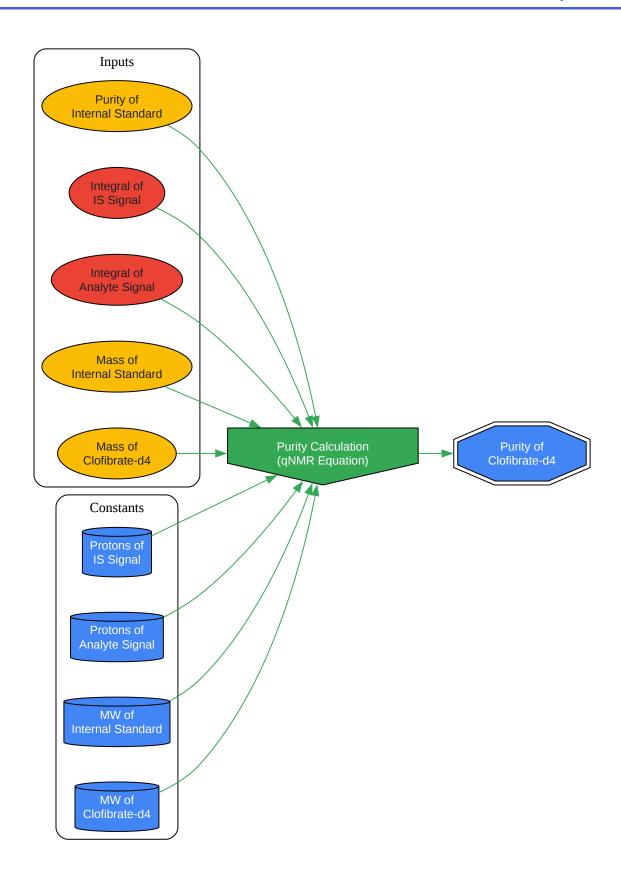
Sample ID	Mean Purity (%) (n=3)	Standard Deviation	Relative Standard Deviation (%)
Lot A	99.2	0.15	0.15
Lot B	98.9	0.12	0.12
Lot C	99.5	0.18	0.18

### **Visualizations**









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